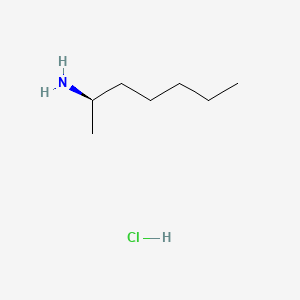
Tuaminoheptane hydrochloride, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tuaminoheptane hydrochloride, ®-, typically involves the reaction of 1-heptene with ammonia in the presence of a catalyst to form 2-aminoheptane. This intermediate is then reacted with hydrochloric acid to produce the hydrochloride salt . The reaction conditions often require controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of Tuaminoheptane hydrochloride, ®-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures are implemented to ensure the purity and potency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tuaminoheptane hydrochloride, ®-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions typically require specific solvents and temperature control to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted amines. These products can be further utilized in various chemical and pharmaceutical applications .
Wissenschaftliche Forschungsanwendungen
Tuaminoheptane hydrochloride, ®-, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on biological systems, particularly its sympathomimetic and vasoconstrictive properties.
Medicine: It has been used in the development of nasal decongestants and other pharmaceutical formulations.
Industry: The compound is utilized in the production of various chemical intermediates and as a performance-enhancing agent in certain applications
Wirkmechanismus
Tuaminoheptane hydrochloride, ®-, exerts its effects by acting as a reuptake inhibitor and releasing agent of norepinephrine. This action leads to increased levels of norepinephrine in the synaptic cleft, resulting in vasoconstriction and stimulation of the central nervous system. The compound targets adrenergic receptors and pathways involved in the regulation of vascular tone and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethylbutylamine
- Heptaminol
- Isometheptene
- Methylhexanamine
- Octodrine
Uniqueness
Tuaminoheptane hydrochloride, ®-, is unique due to its specific stereochemistry and potent sympathomimetic effects. Unlike other similar compounds, it has a distinct molecular structure that contributes to its efficacy as a nasal decongestant and stimulant. Its inclusion on the World Anti-Doping Agency’s list of prohibited substances highlights its significant impact on performance enhancement .
Eigenschaften
CAS-Nummer |
101689-06-9 |
|---|---|
Molekularformel |
C7H18ClN |
Molekulargewicht |
151.68 g/mol |
IUPAC-Name |
(2R)-heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H17N.ClH/c1-3-4-5-6-7(2)8;/h7H,3-6,8H2,1-2H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
JOPQZCZKKFHRNT-OGFXRTJISA-N |
Isomerische SMILES |
CCCCC[C@@H](C)N.Cl |
Kanonische SMILES |
CCCCCC(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




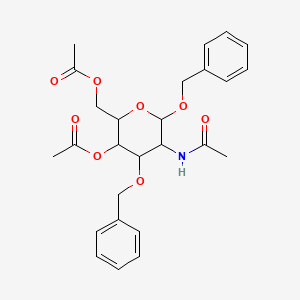
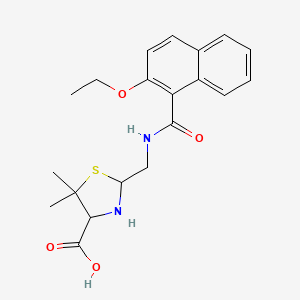

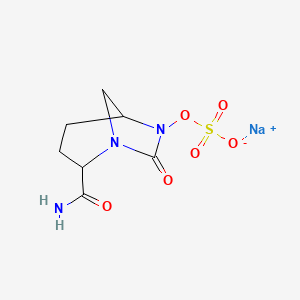
![2-[2-Bromo-5-(bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B12286550.png)
![L-Phenylalaninamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B12286557.png)




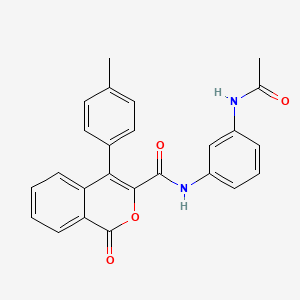
![(8-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12286607.png)
